molecular formula C16H15NO4 B14326356 2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane CAS No. 106111-25-5

2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane

Cat. No.: B14326356
CAS No.: 106111-25-5
M. Wt: 285.29 g/mol
InChI Key: KXSAKGMPDSDDNQ-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a nitrophenylmethyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 4-nitrobenzyl chloride with 2-phenyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-[(4-Aminophenyl)methyl]-2-phenyl-1,3-dioxolane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding diol and other by-products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane is unique due to the presence of both the nitrophenylmethyl and phenyl groups attached to the dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

106111-25-5

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[(4-nitrophenyl)methyl]-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C16H15NO4/c18-17(19)15-8-6-13(7-9-15)12-16(20-10-11-21-16)14-4-2-1-3-5-14/h1-9H,10-12H2

InChI Key

KXSAKGMPDSDDNQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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